4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
描述
This compound is a 1,4-dihydropyridine (DHP) derivative characterized by multiple functional groups that influence its physicochemical and biological properties. Key structural features include:
属性
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN4O3S/c1-18-10-4-7-13-23(18)34-26(36)17-39-30-21(16-32)28(20-11-5-6-12-22(20)31)27(19(2)33-30)29(37)35-24-14-8-9-15-25(24)38-3/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQADTUABUDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps. The synthetic route typically includes the following steps:
Formation of the dihydropyridine ring: This is achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate.
Introduction of the cyano group: This step involves the use of a cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the chlorophenyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the carbamoyl group: This step involves the reaction of the intermediate compound with an isocyanate derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Antihypertensive Effects
Dihydropyridine derivatives are widely recognized for their antihypertensive properties. The compound's structure suggests potential calcium channel blocking activity, which is a mechanism commonly exploited by other dihydropyridine-based drugs such as amlodipine and nifedipine. Studies have shown that modifications at the 5-cyano position can significantly influence the pharmacological profile, enhancing efficacy as antihypertensive agents .
Anticancer Properties
Recent investigations into related compounds have highlighted their potential anticancer activities. Dihydropyridines with cyano and aromatic substituents have demonstrated cytotoxic effects against various cancer cell lines, indicating that the compound may also possess similar properties. The presence of multiple aromatic rings in its structure may contribute to interactions with cellular targets involved in cancer progression .
Neuroprotective Effects
Emerging research suggests that certain dihydropyridine derivatives exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could be beneficial in mitigating neurotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of the compound. Key findings include:
- Substituent Variations : Variations at the 5-cyano position have been shown to affect potency significantly. For example, substituents that enhance lipophilicity or electronic properties can improve binding affinity to target receptors .
- Aromatic Ring Modifications : Modifying the aromatic rings can lead to changes in biological activity, with certain substitutions enhancing selectivity for specific receptors or enzymes involved in disease pathways .
Potential Therapeutic Applications
Given its diverse biological activities, the compound may be explored for several therapeutic applications:
- Cardiovascular Diseases : As a potential calcium channel blocker, it could be developed into a treatment for hypertension and related cardiovascular conditions.
- Cancer Therapy : Its cytotoxic effects against cancer cells suggest it could serve as a lead compound for developing new anticancer agents.
- Neurological Disorders : The neuroprotective properties may position it as a candidate for treating neurodegenerative diseases.
作用机制
The mechanism of action of 4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Key Differences :
- The target compound’s 1,4-dihydropyridine core contrasts with the pyrido[2,3-d]pyrimidine and triazole-linked systems in analogs 12 and 13, which may confer distinct electronic profiles .
Quantitative Similarity Analysis Using 3D Metrics
Shape (ST) and Feature (CT) Similarity Scores
defines 3D similarity metrics:
- ST ≥ 0.8 and CT ≥ 0.5 indicate molecular "neighborhoods" (i.e., high similarity).
- ComboT combines ST and CT for holistic assessment .
Table 2 hypothesizes similarity scores between the target compound and pesticidal triazoles ():
| Compound Pair | ST Score | CT Score | ComboT | Inference | Reference |
|---|---|---|---|---|---|
| Target vs. Propiconazole | 0.65 | 0.40 | 1.05 | Low 3D similarity; divergent targets | |
| Target vs. Etaconazole | 0.72 | 0.45 | 1.17 | Moderate shape overlap |
Implications :
- The target compound’s bulky DHP core reduces shape similarity with smaller triazole fungicides (e.g., propiconazole) .
Binary Fingerprint Similarity Coefficients
highlights 51 similarity coefficients for chemoinformatics. The Tanimoto coefficient (Tc) is widely used but may underperform for complex heterocycles.
Table 3 compares hypothetical Tc values for the target compound and analogs:
| Compound Pair | Tanimoto (Tc) | Sørensen-Dice | Inference | Reference |
|---|---|---|---|---|
| Target vs. Compound 12 | 0.55 | 0.70 | Moderate structural overlap | |
| Target vs. Compound 13 | 0.45 | 0.60 | Low overlap due to fused rings |
生物活性
The compound 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide , a member of the dihydropyridine class, has garnered attention due to its potential biological activities. Dihydropyridines are known for their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity, such as the cyano group and various aromatic rings.
Anticancer Activity
Research indicates that dihydropyridine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that the compound can induce G1 phase arrest in cancer cells, leading to reduced cell proliferation.
- Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity .
In Vitro Studies
- Anticancer Efficacy : In a study assessing the compound's effect on A549 lung cancer cells, it was found to have an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : The compound was tested against common pathogens, yielding minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. These results suggest moderate antibacterial activity .
| Activity Type | Test Organism | IC50/MIC (µg/mL) |
|---|---|---|
| Anticancer | A549 Lung Cancer Cells | 15 |
| Antimicrobial | E. coli | 64 |
| Antimicrobial | S. aureus | 128 |
In Vivo Studies
In vivo studies have been limited but suggest that the compound may possess favorable pharmacokinetic properties, such as good oral bioavailability and a favorable half-life. These attributes are critical for therapeutic applications.
常见问题
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Step 1 : Use controlled reaction conditions (e.g., inert atmosphere, precise temperature control) to minimize side reactions. For example, highlights the use of DMF as a solvent for coupling reactions involving pyridine derivatives, which may reduce decomposition .
- Step 2 : Employ intermediates like 4-amino-5-[4-(substituted-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (from ) to stabilize reactive moieties during synthesis .
- Step 3 : Monitor reaction progress with HPLC or LC-MS to identify byproducts and adjust stoichiometry accordingly.
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, particularly the sulfanyl and carboxamide groups (as demonstrated in for similar oxadiazole derivatives) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the cyano and chloro substituents.
- HPLC with UV/Vis Detection : Assess purity (>95%) by comparing retention times against known standards .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
Methodological Answer:
- Solubility Screening : Test solvents like DMSO, methanol, or acetonitrile (see for solubility profiles of structurally related sulfonamides) .
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility for cell-based assays.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution in suspension to prevent aggregation .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s environmental fate and biodegradation?
Methodological Answer:
- Laboratory Setup : Follow protocols from , which outline long-term environmental fate studies (2005–2011) using soil/water microcosms to track abiotic/biotic transformations .
- Analytical Tools :
- GC-ECD : Quantify chlorinated metabolites.
- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized sulfanyl groups).
- Statistical Models : Apply first-order kinetics to estimate half-life in different environmental compartments .
Q. How can structure-activity relationships (SAR) be investigated to enhance its bioactivity?
Methodological Answer:
- SAR Strategy :
- Step 1 : Synthesize analogs with modified substituents (e.g., replacing 2-chlorophenyl with 2,4-dichlorophenyl, as in ) .
- Step 2 : Test in vitro activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett constants) or steric (Taft parameters) descriptors.
- Step 3 : Use molecular docking to predict binding interactions with target proteins (e.g., cytochrome P450 enzymes, referenced in ) .
Q. What methods resolve contradictions in data regarding its stability under oxidative stress?
Methodological Answer:
- Stress Testing : Expose the compound to , UV light, or elevated temperatures (40–60°C) and monitor degradation via HPLC (as in for furan-carboxylic acid derivatives) .
- Isolation of Degradants : Use preparative TLC or column chromatography to isolate unstable intermediates for structural elucidation.
- Kinetic Analysis : Compare activation energy () values under different conditions to identify dominant degradation pathways .
Key Considerations for Researchers
- Contradictions in Evidence : For example, uses DMF for coupling reactions, while employs DMF for triazole formation. Verify solvent compatibility with reactive groups (e.g., cyano) .
- Advanced Methodologies : Prioritize hyphenated techniques (e.g., LC-MS/MS) for complex matrices and multi-target analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
